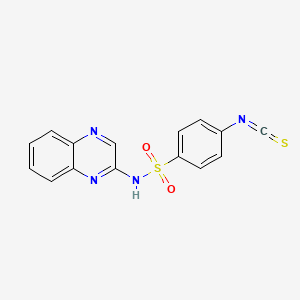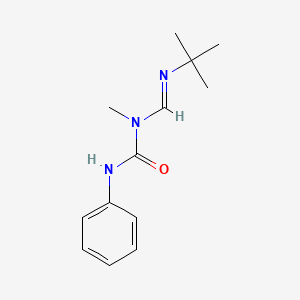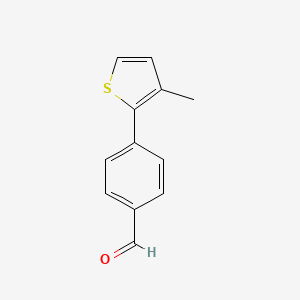
1,10-Phenanthroline-3,8-diamine, N,N,N',N'-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- is a complex organic compound known for its versatile applications in various fields of science and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- typically involves multiple steps, starting with the preparation of 1,10-phenanthroline The phenanthroline is then subjected to nitration and reduction reactions to introduce the diamine groupsCommon reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its original phenanthroline form.
Substitution: The diamine and tetraphenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenanthroline compounds .
Aplicaciones Científicas De Investigación
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as luminescent polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, affecting their function and activity. The pathways involved often include electron transfer and coordination chemistry mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its chelating properties.
1,10-Phenanthroline-5,6-dione: A derivative with distinct redox properties.
1,10-Phenanthroline-5,6-diimine: Known for its photo-stimulated behavior.
Uniqueness
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- stands out due to its enhanced stability and versatility in forming complexes with a wide range of metal ions. Its unique structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
796847-42-2 |
|---|---|
Fórmula molecular |
C36H26N4 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
3-N,3-N,8-N,8-N-tetraphenyl-1,10-phenanthroline-3,8-diamine |
InChI |
InChI=1S/C36H26N4/c1-5-13-29(14-6-1)39(30-15-7-2-8-16-30)33-23-27-21-22-28-24-34(26-38-36(28)35(27)37-25-33)40(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |
Clave InChI |
IZSMJFQSSWUUEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)


![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)

![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
